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Introduction
Amuvatinib (formerly known as MP-470) is a multi-targeted tyrosine kinase inhibitor that has

shown potential in preclinical and clinical studies for the treatment of various cancers. This

technical guide provides an in-depth overview of Amuvatinib's target profile, kinase selectivity,

and the experimental methodologies used for its characterization. The information is intended

to serve as a comprehensive resource for researchers and drug development professionals

working in the field of oncology and kinase inhibitor development.

Amuvatinib was developed through a computation-driven in silico process, where drug

scaffolds were screened and docked against a homologous model of the c-Kit kinase. It is an

orally bioavailable synthetic carbothioamide that acts as an ATP-competitive inhibitor.

Target Profile and Kinase Selectivity
Amuvatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of

kinases implicated in cancer progression. Its primary targets include c-Kit, platelet-derived

growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (Flt3). Additionally, it

has been shown to inhibit c-Met, RET, and Axl receptor tyrosine kinases. Amuvatinib also

exhibits a unique activity of suppressing the DNA repair protein Rad51, which can sensitize

tumor cells to DNA-damaging agents like radiation and chemotherapy.
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The inhibitory activity of Amuvatinib against its key targets has been quantified using

biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the

nanomolar to low micromolar range. It is important to note that reported IC50 values can vary

between different studies, likely due to variations in experimental conditions and assay formats.

Kinase Inhibition Profile of Amuvatinib
Target Kinase IC50 (nM) Notes

c-Kit 10

PDGFRα 40

Flt3 81

c-Met ~5000 Median IC50

c-Kit (mutant D816V) 10

c-Kit (mutant D816H) 20

c-Kit (mutant V560G) 30

c-Kit (mutant V654A) 100

Flt3 (mutant D835Y) 200

PDGFRα (mutant V561D) 30

PDGFRα (mutant D842V) 8400

Note: The IC50 values presented are compiled from various sources and should be considered

as representative values. Direct comparison between values from different studies should be

made with caution.

Signaling Pathways Targeted by Amuvatinib
Amuvatinib's therapeutic potential stems from its ability to simultaneously inhibit multiple

oncogenic signaling pathways. By targeting receptor tyrosine kinases like c-Kit, PDGFRα, and

c-Met, Amuvatinib can block downstream signaling cascades that are crucial for cancer cell

proliferation, survival, and migration. The primary pathways affected include the PI3K/AKT and

MAPK/ERK pathways.
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Caption: Amuvatinib inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK

pathways.

Experimental Protocols
The characterization of Amuvatinib's activity and selectivity relies on robust biochemical and

cell-based assays. Below are detailed methodologies for two key experiments.

Radiometric Kinase Assay for IC50 Determination
This biochemical assay is a standard method for determining the potency of a kinase inhibitor.

It measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

[γ-³²P]ATP (radiolabeled ATP)

Non-radiolabeled ATP

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM

DTT)

Amuvatinib stock solution (in DMSO)

Phosphocellulose paper

Wash buffer (e.g., 75 mM phosphoric acid)

Scintillation counter and scintillation fluid

Procedure:

Prepare serial dilutions of Amuvatinib in the kinase reaction buffer.
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In a reaction tube, combine the purified kinase, the specific substrate, and the diluted

Amuvatinib or DMSO (for control).

Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of

phosphocellulose paper.

Wash the phosphocellulose paper multiple times with the wash buffer to remove

unincorporated [γ-³²P]ATP.

Allow the paper to dry completely.

Quantify the amount of radioactivity incorporated into the substrate using a scintillation

counter.

Calculate the percentage of kinase inhibition for each Amuvatinib concentration relative to

the control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

Amuvatinib concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Cell Proliferation Assay
This cell-based assay is used to determine the effect of a compound on cell growth and

viability. It relies on the ability of the SRB dye to bind to cellular proteins.

Materials:

Cancer cell line of interest

Complete cell culture medium

Amuvatinib stock solution (in DMSO)

Trichloroacetic acid (TCA), cold

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

Tris base solution (10 mM, pH 10.5)

96-well microtiter plates

Microplate reader

Procedure:

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Treat the cells with serial dilutions of Amuvatinib or DMSO (for control) and incubate for a

specified period (e.g., 72 hours).

After the incubation period, gently add cold TCA to each well to fix the cells and incubate at

4°C for 1 hour.

Wash the plates several times with water to remove the TCA and air dry the plates.

Add the SRB solution to each well and incubate at room temperature for 30 minutes.

Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry the plates.

Add the Tris base solution to each well to solubilize the protein-bound SRB dye.

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

Calculate the percentage of cell growth inhibition for each Amuvatinib concentration relative

to the control.

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the

percentage of growth against the logarithm of the Amuvatinib concentration.

Experimental Workflow Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/product/b1684542?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684542?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The characterization of a kinase inhibitor like Amuvatinib typically follows a workflow that

progresses from biochemical assays to cell-based assays and eventually to in vivo models.
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Click to download full resolution via product page

Caption: A typical workflow for characterizing a kinase inhibitor like Amuvatinib.

Conclusion
Amuvatinib is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined profile

against key oncogenic drivers. Its ability to inhibit multiple kinases and also suppress DNA

repair mechanisms makes it a promising candidate for further investigation in various cancer

types. This technical guide provides a foundational understanding of its target profile,

selectivity, and the methodologies used for its evaluation, serving as a valuable resource for the

scientific community. Further research, particularly comprehensive kinome-wide selectivity

profiling, will continue to refine our understanding of Amuvatinib's mechanism of action and its

full therapeutic potential.

To cite this document: BenchChem. [Amuvatinib: A Technical Guide to Target Profile and
Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684542#amuvatinib-target-profile-and-kinase-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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